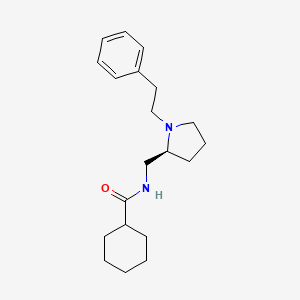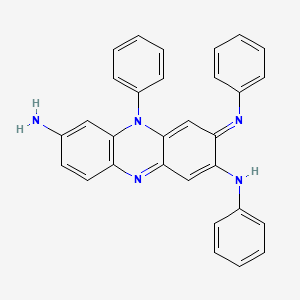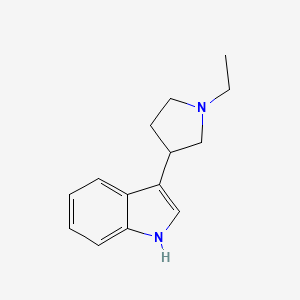
3-(1-ethylpyrrolidin-3-yl)-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-ethylpyrrolidin-3-yl)-1H-indole is a chemical compound that features a pyrrolidine ring attached to an indole structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-ethylpyrrolidin-3-yl)-1H-indole typically involves the formation of the pyrrolidine ring followed by its attachment to the indole structure. One common method includes the cyclization of primary amines with diols catalyzed by a Cp*Ir complex, which provides a variety of cyclic amines in good yields . Another method involves the use of O-benzoylhydroxylamines as alkyl nitrene precursors and a proficient rhodium catalyst to produce pyrrolidines .
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable versions of the aforementioned synthetic routes, with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced catalytic systems to enhance efficiency and scalability.
化学反应分析
Types of Reactions
3-(1-ethylpyrrolidin-3-yl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrogenated derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the indole or pyrrolidine rings are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce hydrogenated indole derivatives.
科学研究应用
3-(1-ethylpyrrolidin-3-yl)-1H-indole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of biological systems and can act as a ligand in receptor binding studies.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 3-(1-ethylpyrrolidin-3-yl)-1H-indole involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can enhance the compound’s binding affinity to certain receptors or enzymes, leading to various biological effects. The indole structure can also interact with different biological targets, contributing to the compound’s overall activity.
相似化合物的比较
Similar Compounds
1-ethylpyrrolidin-3-yl)methanamine: This compound shares the pyrrolidine ring but lacks the indole structure.
Pyrrolidin-2-one: A similar compound with a lactam ring, known for its biological activities.
Uniqueness
3-(1-ethylpyrrolidin-3-yl)-1H-indole is unique due to the combination of the pyrrolidine and indole structures, which can confer distinct chemical and biological properties. This dual structure allows for versatile interactions with various molecular targets, making it a valuable compound in research and development.
属性
CAS 编号 |
3671-01-0 |
|---|---|
分子式 |
C14H18N2 |
分子量 |
214.31 g/mol |
IUPAC 名称 |
3-(1-ethylpyrrolidin-3-yl)-1H-indole |
InChI |
InChI=1S/C14H18N2/c1-2-16-8-7-11(10-16)13-9-15-14-6-4-3-5-12(13)14/h3-6,9,11,15H,2,7-8,10H2,1H3 |
InChI 键 |
GINDSTSZDIENFS-UHFFFAOYSA-N |
规范 SMILES |
CCN1CCC(C1)C2=CNC3=CC=CC=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


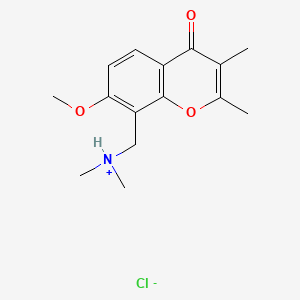
![[1-(3,4,5-trimethoxyphenyl)propan-2-ylamino]azanium;chloride](/img/structure/B15341701.png)

![Dioctyltinbis[2-(dodecanoyloxy)ethylmercaptide]](/img/structure/B15341729.png)
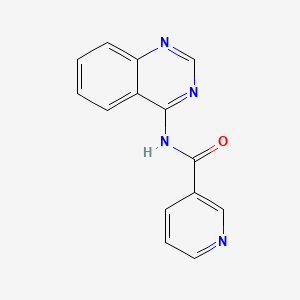
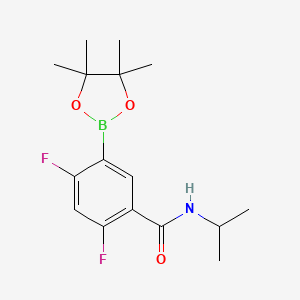
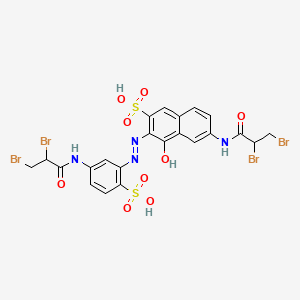
![11-(1,3-dihydroisoindol-2-ylmethyl)-2,3,10,12-tetrazatricyclo[7.3.1.05,13]trideca-1,5(13),6,8,11-pentaen-4-one;methanesulfonic acid](/img/structure/B15341755.png)
![[1,4]Oxazino[4,3-a]quinoxaline,1,2,4,4a,5,6-hexahydro-(9ci)](/img/structure/B15341756.png)


